molecular formula C20H17ClO5 B8778487 1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis- CAS No. 31265-39-1

1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-

Cat. No. B8778487
CAS RN: 31265-39-1
M. Wt: 372.8 g/mol
InChI Key: FXNREMQIVSLLHN-UHFFFAOYSA-N
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Patent
US03947394

Procedure details

The heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition used in the dip of the present invention is made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachlorophenol in water containing sodium hydroxide. The precipitated sodium salt is filtered off, washed, dissolved in hot water acidified with acetic acid, cooled, filtered and washed until free of acid. The resulting intermediate product can then be recrystallized from alcohol to obtain the 2,6-bis hydroxy methyl -4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis (dihydroxy phenyl methyl)chlorophenol composition. The final product may be treated to remove unused starting materials and by-products. However, it or the intermediate product should be washed or treated as much as practical to remove all or essentially all of the alkali metal ions or salts. The product as produced is substantially heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition having an average molecular weight of up to about 800 and a melting point of up to about 240°C. It is added to or mixed with the latex of the rubbery vinyl pyridine copolymer in the form of a solution 5 to 30% solids in water containing NH3 sufficient to render the solution alkaline, usually about 0.5 to 7.5%. More information on how to prepare the heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition is shown by Mather, "Development of a Polyester-Rubber Adhesive," British Polymer Journal, Volume 3, March, 1971, pages 58 to 62 and U.S. Pat. No. 3,660,202. The chlorophenolic composition is heat reactable so that it can react with itself, the rubber and possibly also the cord.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C=C(O)C=CC=1CC1C=C(Cl)C=C(CC2C=CC(O)=CC=2O)C=1O.[CH2:27]=[O:28].[Cl:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=1.[OH-].[Na+]>O>[OH:1][CH2:2][C:34]1[CH:35]=[C:30]([Cl:29])[CH:31]=[C:32]([CH2:27][OH:28])[C:33]=1[OH:36] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)CC1=C(C(=CC(=C1)Cl)CC1=C(C=C(C=C1)O)O)O
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated sodium salt is filtered off
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed until free of acid
CUSTOM
Type
CUSTOM
Details
The resulting intermediate product can then be recrystallized from alcohol

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=CC(=C1)Cl)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.